molecular formula C9H12FN3O3S B2713647 N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide CAS No. 925592-26-3

N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide

Cat. No.: B2713647
CAS No.: 925592-26-3
M. Wt: 261.27
InChI Key: HVKSSHGQYWHXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide” is a synthetic organic compound that features a fluorophenyl group, a hydrazinyl-oxoethyl moiety, and a methanesulfonamide group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the hydrazinyl-oxoethyl intermediate: This can be achieved by reacting hydrazine with an appropriate oxoethyl precursor under controlled conditions.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the hydrazinyl-oxoethyl intermediate.

    Attachment of the methanesulfonamide group: This could be done by reacting the intermediate with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazinyl group.

    Reduction: Reduction reactions could target the oxoethyl moiety.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding ketone or carboxylic acid, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

“N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide” could have various applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of “N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide” would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. For example, the hydrazinyl group could form covalent bonds with active site residues in enzymes, altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide
  • N-(4-bromophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide
  • N-(4-methylphenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide

Uniqueness

The presence of the fluorophenyl group in “N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide” may confer unique properties such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O3S/c1-17(15,16)13(6-9(14)12-11)8-4-2-7(10)3-5-8/h2-5H,6,11H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKSSHGQYWHXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NN)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.